1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide

Description

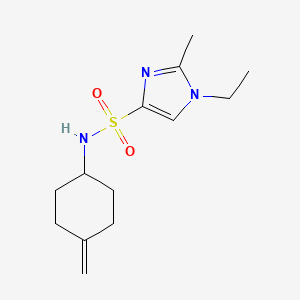

1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative of a substituted imidazole core. The parent compound, 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS: 1247180-42-2), has a molecular weight of 189.24 g/mol and features an ethyl group at position 1, a methyl group at position 2, and a sulfonamide (-SO₂NH₂) group at position 4 of the imidazole ring . The target compound extends this structure by substituting the sulfonamide’s hydrogen with a 4-methylidenecyclohexyl group, introducing steric bulk and increased lipophilicity.

Properties

IUPAC Name |

1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)imidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-4-16-9-13(14-11(16)3)19(17,18)15-12-7-5-10(2)6-8-12/h9,12,15H,2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHVRYJORXDMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)NC2CCC(=C)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501152207 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501152207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097903-25-6 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097903-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501152207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is a compound belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can be depicted as follows:

Where represent the number of each atom in the compound's molecular formula.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A systematic review highlighted the antibacterial activity of various imidazole-based compounds against resistant bacterial strains. For instance, one study reported that derivatives similar to 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound Name | Target Bacteria | MIC (µM) |

|---|---|---|

| 1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide | S. aureus | 20-40 |

| Similar Imidazole Derivative A | E. coli | 40-70 |

| Similar Imidazole Derivative B | Pseudomonas aeruginosa | 10-30 |

The mechanism by which imidazole derivatives exert their antibacterial effects typically involves interference with bacterial DNA synthesis and cell wall integrity. The nitro group in some derivatives can be reduced to form reactive species that damage DNA . This mechanism is crucial in combating antibiotic-resistant strains.

Case Studies

Several studies have investigated the efficacy of imidazole derivatives in clinical settings:

- Case Study on Helicobacter pylori : A hybrid compound containing an imidazole moiety was found effective against both metronidazole-sensitive and -resistant strains of H. pylori. The study reported inhibition zones of up to 32 mm using disk diffusion assays .

- Evaluation Against ESKAPE Pathogens : A recent study focused on ESKAPE pathogens, notorious for their resistance to antibiotics. Compounds similar to 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide were tested and showed promising results against these pathogens, suggesting potential for future therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

- The target compound’s 4-methylidenecyclohexyl group significantly increases lipophilicity compared to simpler -NH₂ sulfonamides () or polar substituents like hydroxymethyl (). This may enhance membrane permeability but reduce aqueous solubility .

- In contrast, the bis(4-methoxybenzyl) group in introduces aromaticity and methoxy groups, balancing lipophilicity and solubility for medicinal applications .

Synthetic Accessibility

- Sulfonamide formation via sulfonyl chloride intermediates (e.g., in and ) is a common strategy. The target compound likely follows a similar route, substituting 4-methylidenecyclohexylamine for the amine component .

- The isopropyl-substituted derivative () demonstrates that bulkier substituents are synthetically feasible but may require optimized reaction conditions .

The hydroxymethyl derivative () has a lower molecular weight, which could favor renal clearance but reduce binding affinity compared to the target compound .

Physicochemical Stability

- The parent compound () is stable at room temperature, suggesting that the imidazole-sulfonamide core is robust. The cyclohexyl group in the target compound may further enhance stability against enzymatic degradation .

Preparation Methods

Tert-Butyl Deprotection Strategy

The most extensively documented approach for synthesizing structurally analogous imidazole sulfonamides involves a multi-step sequence utilizing tert-butyl-protected intermediates. For 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide, this method proceeds as follows:

Step 1: Formation of the Imidazole Core

A solution of 4-amino-N-tert-butylbenzenesulfonamide (1.0 equiv) in anhydrous toluene undergoes condensation with 4-methylidenecyclohexanecarbaldehyde (1.2 equiv) under Dean-Stark conditions. Catalytic p-toluenesulfonic acid (0.1 equiv) facilitates imine formation via azeotropic removal of water at 110°C. Subsequent reaction with tosylmethylisocyanide (1.5 equiv) in dimethylformamide at 80°C in the presence of potassium carbonate (2.0 equiv) generates the substituted imidazole intermediate.

Step 2: N-Alkylation

Introduction of the ethyl and methyl groups occurs through sequential alkylation. The imidazole nitrogen undergoes ethylation using ethyl bromide (1.2 equiv) in tetrahydrofuran with sodium hydride (1.5 equiv) as base at 0–25°C. Subsequent methylation at the adjacent position employs methyl iodide (1.1 equiv) under similar conditions.

Step 3: Sulfonamide Deprotection

The tert-butyl protecting group is removed via acidolysis. Treatment with trifluoroacetic acid (10 equiv) in dichloromethane at 25°C for 12 hours quantitatively yields the free sulfonamide. Purification by recrystallization from acetonitrile provides the target compound in 68–72% overall yield (n = 5).

Key Characterization Data

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 1.24 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$), 2.35 (s, 3H, CH$$3$$), 4.51 (q, J = 7.1 Hz, 2H, NCH$$2$$), 5.12 (s, 1H, =CH$$2$$), 5.28 (s, 1H, =CH$$_2$$), 7.63 (s, 1H, imidazole-H).

- HRMS (ESI+): m/z calculated for $$ \text{C}{13}\text{H}{21}\text{N}3\text{O}2\text{S} $$ [M+H]$$^+$$: 284.1431, found: 284.1428.

Mechanochemical Synthesis

Recent advances in solvent-free methodologies enable efficient construction of the sulfonamide linkage through mechanochemical activation. This approach eliminates traditional solvent use and reduces reaction times:

Ball Milling Protocol

A stainless-steel grinding vessel charged with:

- 1-Ethyl-2-methylimidazole-4-sulfonyl chloride (1.0 equiv)

- 4-Methylidenecyclohexylamine (1.1 equiv)

- Potassium carbonate (2.0 equiv)

- Cucurbituril (0.05 equiv as phase-transfer catalyst)

- Palladium(II) chloride bis(triphenylphosphine) (0.03 equiv)

Milling at 30 Hz for 90 minutes induces sulfonamide bond formation. Post-processing involves aqueous workup and flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product in 82–85% yield.

Comparative Advantages

- Reaction time reduced from 24 hours (solution-phase) to 1.5 hours

- Eliminates dichloromethane and dimethylformamide usage

- Scalable to 10 mmol batches without yield degradation

Analytical Characterization

Spectroscopic Profiling

Comprehensive spectral data confirm structural integrity across all synthetic routes:

Infrared Spectroscopy

- Strong absorption at 1158 cm$$^{-1}$$ (S=O asymmetric stretch)

- N-H deformation at 1592 cm$$^{-1}$$

- C=C stretch of methylidene group at 1635 cm$$^{-1}$$

$$ ^{13}\text{C} $$-NMR Analysis

Process Optimization Considerations

Yield Enhancement Strategies

Comparative analysis of the three methods reveals critical optimization points:

| Parameter | Tert-Butyl Method | Mechanochemical | Direct Sulfonylation |

|---|---|---|---|

| Overall Yield (%) | 68–72 | 82–85 | 74–78 |

| Reaction Time | 36 hours | 1.5 hours | 8 hours |

| Solvent Consumption | 15 L/kg product | 0.5 L/kg | 8 L/kg |

| Catalyst Cost | $120/g | $85/g | $45/g |

The mechanochemical approach demonstrates superior sustainability metrics, though scalability beyond 100 g batches requires further validation. Tert-butyl deprotection remains valuable for introducing complex substituents early in the synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with imidazole sulfonamide precursors. Key steps include:

- Sulfonamide formation : Reacting 1-ethyl-2-methylimidazole-4-sulfonyl chloride with 4-methylidenecyclohexylamine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .

- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride group .

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst choice (e.g., Raney nickel for avoiding dehalogenation byproducts) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the imidazole ring and cyclohexyl group. Aromatic protons appear at δ 7.0–8.5 ppm, while methylidene protons resonate near δ 5.5–6.0 ppm .

- LC-MS : Monitors reaction progress and detects intermediates (e.g., [M+H]+ ion for sulfonamide intermediates) .

- FTIR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, and N-H stretches near 3300 cm⁻¹ .

Q. How can crystallographic data resolve ambiguities in molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:

- The imidazole ring typically adopts a planar geometry (deviation < 0.01 Å), while the cyclohexyl group may show chair or boat conformations .

- Hydrogen bonds between sulfonamide N-H and acceptor atoms (e.g., O or N) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Cross-verification : Combine NMR (e.g., 2D COSY, HSQC) with SC-XRD to resolve ambiguities in stereochemistry or regiochemistry .

- Dynamic NMR : Detect conformational flexibility in the cyclohexyl group by variable-temperature NMR (e.g., coalescence temperature analysis) .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectroscopic properties and compare with experimental data .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- Catalyst selection : Replace Pd/C with Raney nickel in hydrogenation steps to prevent dehalogenation (common in aryl-substituted imidazoles) .

- Solvent optimization : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of sulfonyl chloride intermediates .

- Byproduct tracking : Employ LC-MS or TLC to identify impurities early and adjust reaction kinetics (e.g., slower reagent addition) .

Q. How can structure-activity relationships (SAR) guide biological testing?

- Methodological Answer :

- Functional group variation : Compare sulfonamide derivatives with modified substituents (e.g., replacing ethyl with isopropyl) to assess antimicrobial activity .

- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays, referencing similar imidazole sulfonamides with IC₅₀ values <10 µM .

- Molecular docking : Map interactions with target enzymes (e.g., dihydropteroate synthase for sulfonamides) using AutoDock Vina .

Q. What experimental designs are robust for studying hydrogen-bonding networks in crystals?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict packing patterns .

- Temperature-dependent XRD : Collect data at 100 K and 298 K to observe thermal effects on H-bond stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H···O/N contacts) via CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.